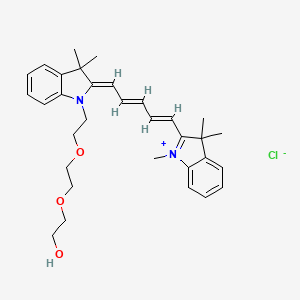

N-Methyl-N'-(hydroxy-PEG2)-Cy5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H41ClN2O3 |

|---|---|

分子量 |

537.1 g/mol |

IUPAC 名称 |

2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

NEMABWCDKYHROP-UHFFFAOYSA-M |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) 5 (Cy5) fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the Cy5 core, which can improve its solubility in aqueous solutions and reduce non-specific binding in biological applications.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the essential data and methodologies for the effective use of this fluorophore.

Core Spectroscopic Data

The photophysical characteristics of this compound are primarily determined by its Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum.[2] This spectral region is advantageous for biological imaging applications due to lower autofluorescence from endogenous cellular components.[3]

The addition of PEG linkers can influence the spectroscopic properties of the dye. While enhancing water solubility, it may also affect the molar extinction coefficient and quantum yield when compared to non-pegylated Cy5.[4] Below is a summary of the available quantitative data for this compound and related Cy5 dyes for comparison. It is important to note the variability in reported values, and for applications requiring high precision, independent characterization is recommended.[1][4]

| Spectroscopic Property | This compound | Standard Cy5 / Sulfo-Cy5 NHS Ester |

| Excitation Maximum (λex) | 649 nm[2][5][6] | ~646 - 651 nm[1][7][8] |

| Emission Maximum (λem) | 667 nm[2][5][6] | ~662 - 671 nm[1][4][7] |

| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[1] | ~250,000 - 271,000 M⁻¹cm⁻¹[1][9] |

| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4] | ~0.2 - 0.28[2][9][10] |

| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |

| Solubility | Water, DMSO, DMF, DCM[1] | Good in DMSO and DMF; sulfonated forms are water-soluble.[1][9] |

Experimental Protocols

Determination of Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum of this compound to determine its maximum absorbance wavelength (λmax) and molar extinction coefficient (ε).

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Calibrated pipettes and volumetric flasks

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent to create a concentrated stock solution of known concentration.[4]

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental buffer. The final concentrations should yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[1]

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize as per the manufacturer's guidelines. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]

-

Blank Measurement: Fill a quartz cuvette with the same solvent used for the dilutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]

-

Sample Measurement: Measure the absorbance spectrum for each dilution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Plot absorbance at λmax versus molar concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length (typically 1 cm).[4]

-

Caption: Workflow for Molar Extinction Coefficient Determination.

Determination of Fluorescence Excitation and Emission Spectra

This protocol provides a general method for measuring the fluorescence spectra of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., PBS, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[2]

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis: Plot fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.[2]

Caption: Jablonski Diagram Illustrating Fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 7. Sulfo-Cyanine5 NHS ester | AxisPharm [axispharm.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]

- 10. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Photophysical Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the far-red fluorescent probe, N-Methyl-N'-(hydroxy-PEG2)-Cy5. It is designed to be a critical resource for researchers, scientists, and drug development professionals who leverage fluorescent technologies for imaging, quantification, and tracking of biomolecules. This document details the core spectroscopic characteristics of the dye, provides standardized experimental protocols for its characterization, and illustrates key concepts through diagrams.

Core Spectroscopic Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5. The core Cy5 structure provides the fundamental photophysical properties, while the N-methyl and hydroxy-PEG2 modifications are introduced to modulate its chemical and physical characteristics. The methyl group can induce a red-shift in the absorption spectrum, and the polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous media and reduce non-specific binding in biological applications.[1][2]

The fluorescence of this compound lies in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.

Quantitative Data Summary

The key photophysical parameters for this compound and the parent Cy5 dye are summarized in the table below for comparative analysis. It is important to note that the quantum yield for the specific this compound molecule is not explicitly reported in the literature; the value provided is a typical quantum yield for Cy5 dyes.[3] Similarly, the extinction coefficient is an approximation based on a structurally similar compound.[3]

| Spectroscopic Property | This compound | Standard Cy5 |

| Excitation Maximum (λex) | 649 - 650 nm[4][5] | ~649 - 651 nm[1] |

| Emission Maximum (λem) | 667 nm[3][5] | ~666 - 671 nm[1] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[3] | 250,000 M⁻¹cm⁻¹[1] |

| Quantum Yield (Φ) | ~0.2[3] | ~0.2 - 0.28[1][6] |

| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |

| Solubility | Enhanced aqueous solubility[4] | Soluble in organic solvents (DMSO, DMF)[1][4] |

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Determining Absorbance and Emission Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a nanomolar concentration. To avoid inner filter effects, the final absorbance at the excitation maximum should be below 0.1.[3]

-

Absorbance Spectrum Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for the scan, typically from 400 nm to 800 nm for Cy5 derivatives.[1]

-

Use a quartz cuvette filled with the experimental buffer to record a baseline (blank).

-

Replace the blank with the cuvette containing the this compound working solution and acquire the absorbance spectrum.

-

The wavelength at the highest peak corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode and set the emission wavelength to the determined λem (around 667 nm).[3]

-

Scan a range of excitation wavelengths, for example, from 550 nm to 660 nm.

-

The peak of this spectrum should align with the absorbance maximum.

-

Data Analysis:

Plot the absorbance and fluorescence intensity as a function of wavelength. The peaks of these spectra will provide the λex and λem values. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Visualizations

Jablonski Diagram for Fluorescence

The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, providing a fundamental understanding of the photophysical process.

Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Spectral Characterization

This diagram outlines the key steps for determining the excitation and emission spectra of a fluorescent dye.

Caption: Workflow for spectroscopic characterization of a fluorescent dye.

Generalized Signaling Pathway Tracking

The following diagram illustrates a conceptual signaling pathway where a ligand labeled with this compound is used to track its interaction with a cell surface receptor and subsequent downstream events.

Caption: Conceptual diagram of tracking a signaling pathway using a Cy5-labeled ligand.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

An In-depth Technical Guide to N-Methyl-N'-(hydroxy-PEG2)-Cy5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-Methyl-N'-(hydroxy-PEG2)-Cy5, a functionalized cyanine (B1664457) dye increasingly utilized in advanced biological research and drug development. We delve into its core structure, spectroscopic properties, and key applications, with a focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation are also provided to facilitate its practical implementation in the laboratory.

Core Structure and Physicochemical Properties

This compound is an unsymmetrical cyanine dye characterized by a core Cy5 fluorophore, an N-methylated indole, and a short polyethylene (B3416737) glycol (PEG) linker terminating in a hydroxyl group. The CAS number for this compound is 2107273-22-1, with a molecular formula of C32H41ClN2O3 and a molecular weight of approximately 537.13 g/mol .[1][2] The incorporation of the hydrophilic PEG2 linker significantly enhances its solubility in aqueous media, a critical feature for biological applications that reduces aggregation and non-specific binding.[3]

Spectroscopic Profile

The photophysical properties of this compound are largely defined by its Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from endogenous biomolecules.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~649 nm |

| Emission Maximum (λem) | ~667 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for core Cy5) |

| Quantum Yield (Φ) | ~0.2 (for core Cy5) |

| Recommended Laser Line | 633 nm or 647 nm |

| Solubility | Water, DMSO, DMF |

Note: The molar extinction coefficient and quantum yield are typical values for the parent Cy5 dye and serve as close approximations.

Synthesis

A hypothetical synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Key Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several research areas, most notably in the development of PROTACs and for fluorescent labeling of biomolecules.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[1]

This compound, with its terminal hydroxyl group, serves as an excellent starting point for linker synthesis. The hydroxyl group can be readily functionalized to attach either the target protein ligand or the E3 ligase ligand. The PEG component enhances the overall solubility and pharmacokinetic properties of the resulting PROTAC.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Fluorescent Labeling of Biomolecules

The Cy5 fluorophore allows for the sensitive detection and quantification of biomolecules. The terminal hydroxyl group of this compound can be activated or modified to react with various functional groups on proteins, nucleic acids, and other biomolecules. For instance, it can be converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins.

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of proteins using a Cy5-PEG derivative and the subsequent purification of the conjugate.

Protein Labeling with Cy5-PEG-NHS Ester

This protocol describes the general procedure for labeling proteins with an NHS ester derivative of a Cy5-PEG compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Cy5-PEG-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate

-

Purification column (e.g., size-exclusion or spin column)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.

-

Dye Preparation: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a suitable purification method as described below.

Caption: Experimental workflow for labeling proteins with a Cy5-PEG-NHS ester.

Purification of the Labeled Protein

It is crucial to remove unconjugated dye after the labeling reaction to avoid high background fluorescence and inaccurate quantification.[5]

Table 2: Comparison of Purification Methods for Labeled Proteins

| Method | Principle | Advantages | Disadvantages |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | High resolution, gentle on proteins. | Can be time-consuming, requires specialized equipment. |

| Spin Column Chromatography | A rapid form of SEC for small sample volumes. | Fast, convenient, high recovery. | Limited sample volume, lower resolution than traditional SEC. |

| Dialysis | Separation based on diffusion across a semi-permeable membrane. | Gentle, suitable for large volumes. | Slow, requires large volumes of buffer. |

4.2.1. Protocol for Purification using a Spin Column

This method is suitable for rapid purification of small sample volumes (up to 100 µL).

Materials:

-

Spin column (pre-packed with appropriate size-exclusion resin)

-

Collection tubes

-

Elution buffer (e.g., PBS)

-

Microcentrifuge

Procedure:

-

Prepare the Column: Remove the bottom cap of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

-

Equilibrate: Add 150-200 µL of elution buffer to the column and centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least twice, discarding the flow-through each time.

-

Load Sample: Place the column in a fresh collection tube. Carefully apply the labeling reaction mixture (up to 100 µL) to the center of the resin bed.

-

Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate contains the purified labeled protein, while the unconjugated dye remains in the resin.

By understanding the structure, properties, and experimental considerations of this compound, researchers can effectively leverage this versatile fluorescent probe for advanced applications in drug discovery and biological imaging.

References

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield and extinction coefficient

An In-Depth Technical Guide on the Core Spectroscopic Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount for the generation of reliable and reproducible experimental data. This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of the cyanine (B1664457) dye this compound. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker on the core Cy5 structure is designed to enhance aqueous solubility and reduce non-specific binding, which are critical considerations in biological applications.

Core Spectroscopic Data

The photophysical characteristics of this compound are primarily governed by the Cy5 fluorophore core. The addition of PEG chains can, however, influence these properties. Below is a summary of the available spectroscopic data for this compound and the parent Cy5 dye for comparison. It is important to note that the values for the PEGylated derivative are not as widely reported and may vary between suppliers and experimental conditions. For applications requiring high quantitative accuracy, in-house characterization is recommended.

| Spectroscopic Property | This compound | Standard Cy5 |

| Excitation Maximum (λex) | ~649 nm[1][2] | ~649 - 651 nm[1][3][4][5] |

| Emission Maximum (λem) | ~667 nm[1][2] | ~666 - 671 nm[1][3] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹ (approximate values for similar PEGylated Cy5 compounds)[1][2][6] | ~250,000 M⁻¹cm⁻¹[1][3][4][5] |

| Fluorescence Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[6] | ~0.2 - 0.27[3][4][5][7] |

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. The following are generalized protocols for these measurements.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][8]

Materials:

-

This compound

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a concentrated stock solution of known concentration.[9]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]

-

Absorbance Measurement:

-

Data Analysis:

-

For each concentration, record the absorbance at the maximum absorption wavelength (λmax).

-

Plot absorbance (A) at λmax versus molar concentration (c).

-

Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[6]

-

Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10] The comparative method, which uses a reference standard with a known quantum yield, is a common and reliable approach.[10][11]

Materials:

-

This compound solution (test sample)

-

A quantum yield standard with similar spectral properties (e.g., Cresyl Violet or another well-characterized dye in the same solvent)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[2]

-

Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Data Analysis:

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting lines for both the sample (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term is 1).[10]

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

The PEGylation Advantage: Enhancing Cy5 Dyes for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based research and diagnostics, cyanine (B1664457) 5 (Cy5) dyes have long been a staple due to their high extinction coefficients and emission profiles in the far-red spectrum, which minimizes autofluorescence from biological samples. However, inherent limitations such as poor aqueous solubility, a propensity for non-specific binding, and suboptimal photostability can hinder their performance in sensitive applications. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to overcome these challenges, significantly enhancing the utility of Cy5 dyes in a wide array of applications, from cellular imaging to in vivo drug delivery.

This technical guide provides a comprehensive overview of the benefits conferred by PEGylating Cy5 dyes. It delves into the quantitative improvements in their physicochemical properties, offers detailed experimental protocols for their synthesis and characterization, and provides visual representations of key processes and workflows to aid in experimental design and data interpretation.

Core Benefits of PEGylating Cy5 Dyes

PEGylation fundamentally alters the properties of Cy5 dyes, leading to several key advantages:

-

Enhanced Aqueous Solubility: The hydrophilic nature of the PEG polymer dramatically increases the water solubility of the otherwise hydrophobic Cy5 dye.[1][2] This is crucial for biological applications, preventing aggregation and ensuring homogenous dispersal in aqueous buffers.

-

Reduced Non-Specific Binding: The flexible, neutral PEG chains form a hydrophilic cloud around the Cy5 molecule. This "shielding" effect sterically hinders non-specific hydrophobic and electrostatic interactions with proteins and cell surfaces, leading to a significant reduction in background signal and improved signal-to-noise ratios in imaging and assay applications.[3][4][5]

-

Improved Pharmacokinetics: For in vivo applications, PEGylation increases the hydrodynamic radius of the Cy5 conjugate, reducing renal clearance and prolonging circulation time. This extended bioavailability is critical for targeted imaging and drug delivery applications.

-

Enhanced Photostability: While the intrinsic photophysics of the Cy5 core remains, the local environment created by the PEG chain can influence its photostability. By potentially reducing interactions with quenching agents and minimizing aggregation-induced quenching, PEGylation can contribute to a more robust fluorescent signal under prolonged illumination.

Quantitative Comparison: PEGylated vs. Non-PEGylated Cy5

The covalent attachment of PEG to Cy5, while offering significant advantages in biological applications, can also influence its intrinsic photophysical properties. The following table summarizes the key quantitative differences between a standard Cy5-NHS ester and a representative PEGylated Cy5 derivative. It is important to note that these values can be influenced by the specific PEG linker length and the local chemical environment.

| Property | Non-PEGylated Cy5 (Cy5-NHS Ester) | PEGylated Cy5 | Key Implications |

| Molar Extinction Coefficient (ε) at ~650 nm | ~250,000 M⁻¹cm⁻¹[6] | ~107,000 M⁻¹cm⁻¹[6] | Non-PEGylated Cy5 has a higher intrinsic ability to absorb light, which can contribute to greater initial brightness. |

| Fluorescence Quantum Yield (Φ) | ~0.2[6] | ~0.07[6] | A smaller fraction of absorbed photons are emitted as fluorescence in the PEGylated version, potentially leading to lower brightness. |

| Aqueous Solubility | Limited, requires organic co-solvents (e.g., DMSO, DMF)[1][2] | Significantly enhanced[6] | PEGylated Cy5 is readily soluble in aqueous buffers, crucial for biological experiments. |

| Non-Specific Binding | Prone to hydrophobic and electrostatic interactions[3] | Markedly reduced[3][4] | Lower background signal and improved target specificity in imaging and assays. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of PEGylated Cy5 dyes.

Protocol 1: PEGylation of Cy5-NHS Ester with an Amine-Terminated PEG

This protocol describes a standard method for conjugating a Cy5-NHS ester to an amine-functionalized PEG linker.

Materials:

-

Cy5-NHS ester

-

Amine-terminated PEG (e.g., mPEG-NH2) of desired molecular weight

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

-

Lyophilizer

Procedure:

-

Dissolve Reagents:

-

Dissolve the Cy5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dissolve the amine-terminated PEG in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Cy5-NHS ester stock solution to the PEG solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the PEG-Cy5 conjugate from unreacted dye and byproducts using either a pre-equilibrated SEC column or dialysis against purified water.

-

Monitor the fractions from the SEC column by absorbance at 650 nm to collect the labeled PEG.

-

-

Lyophilization:

-

Freeze the purified PEG-Cy5 solution and lyophilize to obtain a dry powder.

-

-

Characterization:

Protocol 2: Comparative Photostability Assay

This protocol outlines a method to compare the photostability of PEGylated and non-PEGylated Cy5 dyes.

Materials:

-

PEGylated Cy5 and non-PEGylated Cy5 solutions of equal absorbance at the excitation wavelength.

-

Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera).

-

Microscope slides and coverslips.

-

Imaging buffer (e.g., PBS).

Procedure:

-

Sample Preparation:

-

Prepare solutions of PEGylated and non-PEGylated Cy5 in the imaging buffer with identical absorbance at the excitation maximum (~650 nm).

-

Immobilize the dyes on a glass coverslip or use them in solution for imaging.

-

-

Microscope Setup:

-

Set the laser power to a constant and relevant intensity.

-

Choose appropriate excitation and emission filters for Cy5.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the same field of view for both samples under identical illumination conditions (laser power, exposure time, frame rate).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time for both dyes.

-

Fit the decay curves to an exponential function to determine the photobleaching half-life (t₁₂) for each dye.

-

The dye with the longer half-life is considered more photostable under the tested conditions.

-

Protocol 3: In Vitro Non-Specific Binding Assay

This protocol provides a method to quantitatively compare the non-specific binding of PEGylated and non-PEGylated Cy5 dyes to a protein-coated surface.

Materials:

-

PEGylated Cy5 and non-PEGylated Cy5 solutions of equal molar concentration.

-

96-well black microplates.

-

Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS).

-

Phosphate-Buffered Saline (PBS).

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the BSA solution and incubate for 1 hour at room temperature to block the surface.

-

Wash the wells three times with PBS to remove unbound BSA.

-

-

Incubation with Dyes:

-

Add solutions of PEGylated and non-PEGylated Cy5 (at the same concentration) to the BSA-coated wells. Include wells with only PBS as a control for background fluorescence.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Aspirate the dye solutions and wash the wells extensively with PBS (e.g., 5-7 times) to remove any unbound dye.

-

-

Fluorescence Measurement:

-

Add a fixed volume of PBS to each well.

-

Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings for Cy5.

-

-

Data Analysis:

-

Subtract the background fluorescence (from PBS-only wells) from the fluorescence readings of the dye-incubated wells.

-

Compare the background-corrected fluorescence intensities of the wells incubated with PEGylated Cy5 and non-PEGylated Cy5. A lower fluorescence intensity indicates less non-specific binding.

-

Mandatory Visualizations

Diagram 1: PEGylation of Cy5-NHS Ester

Caption: Covalent conjugation of Cy5-NHS ester to an amine-terminated PEG via an acylation reaction.

Diagram 2: Experimental Workflow for Photostability Comparison

Caption: Workflow for the comparative analysis of Cy5 and PEG-Cy5 photostability.

Diagram 3: Reduction of Non-Specific Binding by PEGylation

Caption: PEGylation creates a hydrophilic shield, reducing non-specific binding of Cy5 to surfaces.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Toward improving selectivity in affinity chromatography with PEGylated affinity ligands: the performance of PEGylated protein A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-Methyl-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye increasingly utilized in biological imaging and diagnostics. Understanding its behavior in aqueous buffers is critical for the successful design and execution of experiments, ensuring reproducibility and accuracy of results. This document provides a comprehensive overview of the factors influencing its solubility, a qualitative comparison with other cyanine (B1664457) dyes, and a detailed protocol for preparing solutions in common laboratory buffers.

Core Concepts: How Structure Dictates Solubility

The solubility of this compound in aqueous media is fundamentally governed by its molecular structure. The molecule can be deconstructed into two key components: the hydrophobic cyanine (Cy5) core and the hydrophilic polyethylene (B3416737) glycol (PEG) linker. The Cy5 core, a large, aromatic structure, is inherently hydrophobic and prone to aggregation in aqueous solutions, which can lead to fluorescence quenching and diminished performance.

To counteract this, this compound is functionalized with a PEG linker. PEG is a highly hydrophilic polymer that increases the overall polarity of the molecule.[1][2] This PEGylation strategy is a well-established method for enhancing the aqueous solubility and biocompatibility of hydrophobic molecules.[3][4] The ether oxygens in the PEG chain form hydrogen bonds with water molecules, effectively creating a hydration shell around the dye and preventing aggregation.[2] The terminal hydroxyl (-OH) group on the PEG linker further contributes to its hydrophilicity.

Solubility Profile: A Comparative Overview

While specific quantitative solubility data for this compound in various buffers is not extensively published, a qualitative understanding can be derived from available information on similar compounds and general principles of dye chemistry. The following table provides a comparative summary of the solubility of this compound against standard Cy5 and its sulfonated counterpart.

| Dye Derivative | Key Structural Feature | Aqueous Buffer Solubility (e.g., PBS, TRIS) | Organic Solvent Solubility (e.g., DMSO, DMF) | Rationale |

| This compound | Hydrophilic PEG2 linker and terminal hydroxyl group. | Enhanced | High | The PEG linker significantly increases hydrophilicity, mitigating the hydrophobic nature of the Cy5 core and reducing aggregation in aqueous environments.[1][2] |

| Standard Cy5 | Unmodified cyanine core. | Limited | High | The large, nonpolar aromatic structure leads to poor water solubility and a high propensity for aggregation.[5] |

| Sulfo-Cy5 | Sulfonate (-SO3) groups on the aromatic rings. | High | Moderate | The negatively charged sulfonate groups are highly polar and significantly improve water solubility. |

A closely related compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, which features an even longer PEG chain, is reported to be soluble in water, as well as in common organic solvents like DMSO, DMF, and DCM.[6] This provides strong evidence for the enhanced aqueous solubility conferred by PEGylation in this class of dyes.

Factors Influencing Aqueous Solubility

The solubility and stability of this compound in a given aqueous buffer are not solely dependent on its structure but are also influenced by several environmental factors. The following diagram illustrates the key relationships governing the dissolution and stability of the dye in an aqueous buffer system.

Caption: Factors influencing the aqueous solubility of this compound.

Experimental Protocol: Preparation of Aqueous Solutions

Due to the residual hydrophobicity of the Cy5 core, the recommended practice for preparing aqueous solutions of this compound is to first create a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous buffer. This method ensures complete initial dissolution and minimizes aggregation upon introduction to the aqueous environment.

Materials and Equipment:

-

This compound

-

Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated pipettes

-

UV-Vis spectrophotometer (optional, for concentration determination)

Procedure: Stock Solution Preparation (1-10 mM)

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., for 1 mg of dye with a molecular weight of ~537 g/mol , adding 186 µL of DMSO yields a ~10 mM stock solution).

-

Dissolution: Vortex the solution thoroughly for at least one minute to ensure the dye is completely dissolved. A brief sonication step can be used if dissolution is slow.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Procedure: Working Solution Preparation in Aqueous Buffer

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 1x PBS, pH 7.4). Ensure the buffer is filtered and degassed if necessary for the intended application.

-

Dilution: Add the required volume of the organic stock solution to the aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that could lead to precipitation.

-

Final Concentration Check: For optimal performance, the final concentration of the organic solvent (DMSO or DMF) in the aqueous working solution should be kept to a minimum, typically below 1%, as higher concentrations may affect biological samples.

-

Clarity Check: After mixing, visually inspect the solution for any signs of precipitation or cloudiness. If present, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant.

-

Usage: Use the freshly prepared aqueous working solution promptly for best results.

This systematic approach ensures the reliable and reproducible preparation of this compound solutions, enabling researchers to harness its full potential in their aqueous-based assays and imaging experiments.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

The Core Applications of Pegylated Cy5 Fluorescent Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of pegylated Cyanine5 (Cy5) fluorescent dyes. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, significantly enhances the properties of Cy5, making it a powerful tool in various research and drug development applications. This guide will delve into the advantages conferred by PEGylation, detail its use in key methodologies, provide specific experimental protocols, and present quantitative data to illustrate its enhanced performance.

Introduction: The Advantages of PEGylating Cy5

Cyanine5 (Cy5) is a popular fluorescent dye that emits in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm).[1] This near-infrared (NIR) window is advantageous for biological imaging as it minimizes autofluorescence from tissues, allowing for deeper tissue penetration and higher signal-to-background ratios.[2] However, standard Cy5 can suffer from issues like nonspecific binding, aggregation-induced quenching, and rapid clearance from the body in in vivo applications.

PEGylation dramatically improves the utility of Cy5 by:

-

Reducing Nonspecific Interactions: The hydrophilic and flexible PEG chains form a "shield" around the Cy5 molecule, preventing nonspecific binding to cells and other biomolecules.[3][4] This leads to a lower background signal and improved targeting specificity.

-

Enhancing Quantum Yield and Photostability: PEGylation can protect the Cy5 fluorochrome from troublesome interactions with its environment, which can lead to an increased quantum yield and enhanced photostability.[3][5]

-

Prolonging Circulation Time: In in vivo applications, PEGylation increases the hydrodynamic radius of the Cy5 conjugate, which reduces renal clearance and shields it from uptake by the reticuloendothelial system (RES).[6][7] This results in a longer circulation half-life, allowing more time for the probe to reach its target.[8]

-

Improving Solubility: PEGylation enhances the water solubility of Cy5, which is beneficial for preparing stable formulations for biological experiments.[9][10]

Key Applications and Methodologies

The enhanced properties of pegylated Cy5 have led to its widespread adoption in several key research areas:

In Vivo Imaging

Pegylated Cy5 is extensively used for non-invasive in vivo imaging in small animal models. Its applications include tumor imaging, biodistribution studies of drugs and nanoparticles, and tracking cellular therapies.

-

Tumor Imaging: When conjugated to targeting ligands such as antibodies or peptides, pegylated Cy5 probes can selectively accumulate in tumors, enabling their visualization.[11] The prolonged circulation time afforded by PEGylation is crucial for achieving high tumor-to-background signal ratios.[12] Studies have shown that PEGylated nanoparticles labeled with Cy5 derivatives exhibit enhanced tumor targetability.[12]

-

Biodistribution and Pharmacokinetics: By labeling a therapeutic agent or nanoparticle with pegylated Cy5, researchers can track its distribution and clearance from the body over time using techniques like whole-body fluorescence imaging.[8][13] This information is critical in drug development for assessing the safety and efficacy of new therapeutics.

Flow Cytometry

In flow cytometry, pegylated Cy5-conjugated antibodies are used for immunophenotyping and identifying specific cell populations. The reduced nonspecific binding of pegylated probes is particularly advantageous in this application, as it minimizes false-positive signals and improves the accuracy of cell sorting and analysis.[14] The tandem dye PE-Cy5, which consists of phycoerythrin (PE) and Cy5, is a very bright fluorophore commonly used in multicolor flow cytometry.[15]

Single-Molecule Imaging

Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique for studying the dynamics of biomolecules. Pegylated surfaces are often used to prevent the nonspecific adsorption of proteins to the imaging surface.[16][17] Cy5 is a commonly used acceptor fluorophore in smFRET experiments, often paired with a donor dye like Cy3.[16] PEGylating the Cy5-labeled molecule itself can further reduce unwanted interactions.

Quantitative Data

The advantages of using pegylated Cy5 are evident in the quantitative data from various studies.

| Parameter | Non-Pegylated Probe | Pegylated Probe | Reference(s) |

| Circulation Half-life (Nanoparticles) | Shorter | Significantly Longer | [6] |

| Tumor Uptake (Nanoparticles) | Lower | 4-6.5 fold higher (size-dependent) | |

| Nonspecific Cell Binding (FACS) | Higher | Reduced | [3] |

| Quantum Yield | Lower | Enhanced | [3] |

| Photostability | Lower | Increased | [5] |

Experimental Protocols

Synthesis of mPEG-Cy5

This protocol describes a common method for synthesizing methoxy-PEG-Cy5 (mPEG-Cy5).

Materials:

-

mPEG-NH2 (e.g., 5 kDa)

-

Cy5-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dialysis membrane (e.g., 3.5 kDa MWCO)

-

Lyophilizer

Procedure:

-

Dissolve mPEG-NH2 and a molar excess of Cy5-NHS ester in anhydrous DMSO.

-

Stir the reaction mixture at room temperature overnight, protected from light.

-

Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted Cy5 and DMSO.

-

Freeze-dry the purified solution to obtain mPEG-Cy5 as a blue powder.

-

Characterize the product using techniques like NMR and mass spectrometry.

In Vivo Tumor Imaging Protocol

This protocol outlines a general workflow for in vivo tumor imaging using a pegylated Cy5-labeled targeting probe.

Materials:

-

Tumor-bearing animal model (e.g., mouse with xenograft tumor)

-

Pegylated Cy5-labeled targeting probe (e.g., antibody-Cy5-PEG conjugate)

-

Phosphate-buffered saline (PBS)

-

In vivo imaging system with appropriate filters for Cy5

Procedure:

-

Administer the pegylated Cy5-labeled probe to the tumor-bearing animal, typically via intravenous injection.

-

At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging.

-

After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.

-

Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Single-Molecule FRET Imaging Protocol

This protocol describes a basic setup for an smFRET experiment using a Cy3- and Cy5-labeled biomolecule on a PEG-passivated surface.

Materials:

-

PEG-passivated microscope slides and coverslips

-

Biotinylated biomolecule labeled with Cy3 (donor) and Cy5 (acceptor)

-

Streptavidin

-

Imaging buffer (e.g., Tris-HCl with an oxygen scavenging system)

-

Total Internal Reflection Fluorescence (TIRF) microscope with lasers for Cy3 and Cy5 excitation

Procedure:

-

Assemble a flow chamber using a PEG-passivated slide and coverslip.

-

Introduce streptavidin into the chamber to bind to the biotinylated PEG surface.

-

Introduce the biotinylated and fluorescently labeled biomolecule, allowing it to immobilize on the surface via the biotin-streptavidin linkage.

-

Wash out unbound molecules with imaging buffer.

-

Image the sample using the TIRF microscope, exciting the Cy3 donor and detecting the emission from both Cy3 and Cy5.

-

Analyze the fluorescence intensity traces of individual molecules to determine FRET efficiency and dynamics.

Visualizations

Caption: Workflow for in vivo imaging using a pegylated Cy5 probe.

Caption: Workflow for a single-molecule FRET experiment.

Conclusion

Pegylated Cy5 fluorescent dyes offer significant advantages over their non-pegylated counterparts, particularly for in vivo and other sensitive biological applications. The reduction in nonspecific binding, enhanced photophysical properties, and improved pharmacokinetics make pegylated Cy5 a versatile and powerful tool for researchers in drug development and the life sciences. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for designing and implementing experiments utilizing this advanced fluorescent probe technology.

References

- 1. Cy5 PEG Folic Acid [nanocs.net]

- 2. benchchem.com [benchchem.com]

- 3. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 11. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced tumor targetability of PEGylated mesoporous silica nanoparticles on in vivo optical imaging according to their size - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PE-Cy®5 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 16. Regeneration of PEG slide for multiple rounds of single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-N'-(hydroxy-PEG2)-Cy5 for In Vivo Imaging: A Technical Guide to Feasibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the feasibility of using N-Methyl-N'-(hydroxy-PEG2)-Cy5 as a fluorescent probe for in vivo imaging applications. By leveraging the advantageous near-infrared (NIR) properties of the Cyanine 5 (Cy5) core and the biocompatibility-enhancing features of a short polyethylene (B3416737) glycol (PEG) linker, this molecule presents a promising tool for non-invasive studies in small animals. This document outlines the core spectroscopic properties, detailed experimental protocols for bioconjugation and imaging, and the underlying principles for its application in preclinical research.

Core Concepts: The Synergy of Cy5 and PEGylation

The utility of this compound for in vivo imaging stems from the combination of its constituent parts: the Cy5 fluorophore and the PEG linker. Cy5 is a well-established fluorescent dye that emits in the near-infrared window (650-900 nm), a spectral range where light absorption and scattering by biological tissues are significantly reduced. This minimizes tissue autofluorescence and allows for deeper tissue penetration, leading to a higher signal-to-background ratio in living subjects.[1]

The incorporation of a PEG linker (in this case, a short diethylene glycol unit) offers several key advantages for in vivo applications. PEGylation is a widely used strategy to improve the pharmacokinetic and biopharmaceutical properties of molecules.[2] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye, which can help prevent aggregation in biological buffers.[3] Furthermore, PEGylation can reduce non-specific binding to cells and proteins, leading to improved biodistribution and target-specific accumulation when conjugated to a targeting moiety.[2][4]

Spectroscopic and Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from closely related compounds and the core Cy5 structure. The following tables summarize the key spectroscopic and physicochemical characteristics.

Table 1: Spectroscopic Properties of this compound and Related Compounds

| Property | This compound (Predicted/Supplier Data) | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5[3][5] | Standard Cy5 |

| Excitation Maximum (λex) | ~649 nm[6] | 649 - 650 nm | ~649 - 651 nm[3] |

| Emission Maximum (λem) | ~667 nm[6] | 667 - 691 nm | ~666 - 671 nm[3] |

| Molar Extinction Coefficient (ε) | Not specified | ~107,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[3] |

| Quantum Yield (Φ) | Not specified | Not specified | ~0.2[3] |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm[3] | 633 nm or 647 nm[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₁ClN₂O₃ |

| Molecular Weight | 537.13 g/mol |

| Solubility | Predicted to have good solubility in aqueous buffers, DMSO, DMF[5][6] |

| Reactive Group | Terminal Hydroxyl (-OH) |

Experimental Protocols

The successful application of this compound for in vivo imaging requires its covalent attachment to a targeting biomolecule, such as an antibody, peptide, or small molecule, that can deliver the fluorescent payload to a specific site of interest. The terminal hydroxyl group of this dye is not directly reactive with common functional groups on biomolecules (e.g., amines or thiols) and therefore requires chemical activation.

Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Protein

This protocol describes a general method for activating the terminal hydroxyl group to create an amine-reactive N-hydroxysuccinimidyl (NHS) ester, followed by conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

Activation of the Dye: a. Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF. b. Add a 2-fold molar excess of TEA or DIPEA to the solution. c. Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Preparation of the Protein: a. Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Conjugation: a. Add the activated dye solution dropwise to the protein solution while gently stirring. A typical molar ratio of dye to protein is between 5:1 and 20:1. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: a. Separate the dye-protein conjugate from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: a. Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

Caption: Proposed workflow for the activation of this compound and its conjugation to a protein.

Protocol 2: In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of a Cy5-labeled probe in a mouse model.

Materials:

-

Purified Cy5-labeled probe

-

Tumor-bearing or healthy mice

-

In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[1]

-

Anesthesia (e.g., isoflurane)

-

Sterile vehicle (e.g., PBS)

Procedure:

-

Animal Preparation: a. Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). b. Place the mouse in the imaging chamber of the in vivo imaging system. c. Acquire a baseline (pre-injection) image to determine the level of autofluorescence.

-

Probe Administration: a. Administer the Cy5-labeled probe at the desired dose (typically 1-10 nmol per mouse) via an appropriate route (e.g., intravenous tail vein injection).

-

Image Acquisition: a. Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and target accumulation of the probe.[1]

-

Data Analysis: a. Draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and other organs or background areas. b. Quantify the average fluorescence intensity within each ROI. c. Calculate the tumor-to-background ratio to assess the specificity of the probe.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol details the steps for assessing the distribution of the Cy5-labeled probe in various organs after the final in vivo imaging time point.

Materials:

-

In vivo imaged mice

-

Surgical tools for dissection

-

PBS for rinsing organs

-

In vivo imaging system

Procedure:

-

Euthanasia and Tissue Harvesting: a. Immediately following the final in vivo imaging session, euthanize the mouse using an approved method. b. Perfuse the animal with saline to remove blood from the organs.[1] c. Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[1]

-

Ex Vivo Imaging: a. Arrange the dissected organs in the imaging chamber. b. Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.

-

Data Quantification: a. Draw ROIs around each organ and quantify the average fluorescence intensity. b. This data provides a more accurate measure of probe accumulation in different tissues compared to in vivo imaging alone.

Caption: Comprehensive workflow for in vivo and ex vivo imaging using a Cy5-conjugated probe.

Feasibility and Considerations

The use of this compound for in vivo imaging is highly feasible, building upon the well-documented success of other PEGylated Cy5 dyes. The primary advantages include:

-

Favorable Optical Properties: Emission in the NIR window allows for sensitive detection in living animals.

-

Enhanced Biocompatibility: The PEG linker is expected to improve solubility and reduce non-specific interactions.

-

Versatile Chemistry: The terminal hydroxyl group, while requiring activation, offers a handle for conjugation to a wide range of biomolecules.

Researchers should consider the following:

-

Degree of Labeling (DOL): An optimal DOL is crucial. Over-labeling can lead to quenching of the fluorescent signal and may alter the biological activity of the conjugated protein.

-

Pharmacokinetics: The short PEG2 linker will likely result in relatively rapid renal clearance for the unconjugated dye or small molecule conjugates. The pharmacokinetics will be predominantly influenced by the nature of the targeting moiety it is attached to.

-

Control Experiments: Appropriate controls, such as imaging with the unconjugated dye or a non-targeted conjugate, are essential to validate the specificity of the targeted probe.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 6. N-methyl-N'-(hydroxy-PEG2)-Cy5_2107273-22-1_新研博美 [xinyanbm.com]

Methodological & Application

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with N-Methyl-N'-(hydroxy-PEG2)-Cy5, a cyanine-based fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the Cy5 dye, which can improve the solubility of the resulting conjugate and minimize non-specific interactions.[1][2] This protocol is designed for the common N-hydroxysuccinimide (NHS) ester derivative of the dye, which readily reacts with primary amines on the protein to form stable amide bonds.[3] Adherence to this protocol will enable the reliable production of fluorescently labeled proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3]

Spectroscopic Properties

The key spectral characteristics of this compound are summarized below. These values are crucial for the accurate determination of the degree of labeling.

| Property | Value |

| Excitation Maximum (λex) | ~649 nm[4] |

| Emission Maximum (λem) | ~667 nm[4] |

| Molar Extinction Coefficient (ε) of Cy5 | ~250,000 cm⁻¹M⁻¹ |

Experimental Protocols

Materials and Reagents

-

This compound NHS Ester: Store at -20°C, desiccated and protected from light.[5]

-

Protein of Interest: Purified and in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the NHS ester.[6]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[7][8]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the dye.[4][9]

-

Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.[10][4]

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[3]

Protein Preparation

-

Ensure the protein solution is free of any amine-containing substances and at a concentration of at least 2 mg/mL for efficient labeling.[6]

-

If necessary, exchange the buffer to the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) using dialysis or a desalting column.[3] The optimal pH for the labeling reaction is between 8.3 and 8.5.[8]

Dye Preparation

-

Allow the vial of this compound NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[7] For example, for 1 µmol of dye, add 100 µL of DMSO.[7]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before use.[7]

Labeling Reaction

-

The optimal molar ratio of dye to protein for achieving the desired degree of labeling (DOL) should be determined empirically. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[3]

-

While gently stirring the protein solution, add the calculated volume of the dye stock solution dropwise.[7]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[4][7]

Purification of the Labeled Protein

It is critical to remove any unreacted "free" dye from the labeled protein to avoid high background in downstream applications.[10]

-

Gel Filtration/Spin Column Chromatography: This is a rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules.[10]

-

Equilibrate the column with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Centrifuge (for spin columns) or allow the mixture to run through the column (for gravity-flow columns).[10]

-

The first colored fraction to elute will be the labeled protein. The free dye will be retained in the column or elute later.[10]

-

-

Dialysis: This method is also effective but more time-consuming.

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

-

Dialyze against a large volume of buffer (e.g., PBS) with several buffer changes to ensure complete removal of the free dye.[11]

-

Characterization of the Labeled Protein

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, must be determined. An optimal DOL for many applications is between 2 and 7.[3] Over-labeling can lead to fluorescence quenching.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and ~650 nm (A650) using a spectrophotometer.[10]

-

Calculate the concentration of the protein and the dye using the following equations:

-

Correction Factor (CF) for Cy5 at 280 nm: CF = 0.05

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

-

Degree of Labeling (DOL) = [Dye Concentration (M)] / [Protein Concentration (M)]

Quantitative Data Summary

| Parameter | Recommended Range/Value |

| Protein Concentration for Labeling | 2 - 10 mg/mL[6] |

| Reaction Buffer pH | 8.3 - 8.5[8] |

| Molar Ratio of Dye to Protein (starting) | 10:1 to 20:1[3] |

| Reaction Time | 1 hour[4] |

| Reaction Temperature | Room Temperature |

| Optimal Degree of Labeling (DOL) | 2 - 7 |

Visualizations

Caption: Reaction of protein primary amines with Cy5 NHS ester.

Caption: Experimental workflow for protein labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. biotium.com [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl-N'-(hydroxy-PEG2)-Cy5 for live-cell imaging studies. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the Cy5 dye, making it an excellent tool for tracking dynamic cellular processes in aqueous environments with reduced non-specific binding.

Introduction to this compound

This compound is a far-red fluorescent cyanine (B1664457) dye suitable for a range of live-cell imaging applications. Its emission in the far-red spectrum minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio. The hydrophilic PEG linker improves solubility in aqueous buffers and minimizes non-specific interactions with cellular surfaces. The terminal hydroxyl group, while not reactive towards proteins, makes this dye an excellent tracer for fluid-phase uptake processes such as endocytosis and macropinocytosis. It can also be used as a non-reactive control for targeted imaging studies or be further functionalized for specific targeting applications.

Spectroscopic Properties

The spectroscopic properties of this compound are primarily determined by the Cy5 core. Below is a summary of its key characteristics, with comparative data for the standard Cy5 dye.

| Property | This compound (Typical Values) | Standard Cy5 |

| Excitation Maximum (λex) | ~649 nm | ~649 nm |

| Emission Maximum (λem) | ~667 nm | ~666 nm |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.2 | ~0.2 |

| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm |

| Solubility | High in aqueous buffers (e.g., PBS), DMSO, DMF | Soluble in DMSO, DMF; limited aqueous solubility |

Key Applications in Live-Cell Imaging

The primary application for this non-targeted, hydrophilic dye is the study of fluid-phase endocytosis, a fundamental cellular process for the uptake of extracellular fluid and solutes.

-

Tracking Endocytic Pathways: Visualize and quantify the internalization of extracellular fluid through endosomes and their subsequent trafficking within the cell.

-

Investigating Macropinocytosis: As a fluid-phase marker, this dye is ideal for studying macropinocytosis, a form of endocytosis involved in nutrient scavenging, immune surveillance, and cell migration.[1] This process is often upregulated in cancer cells.

-

Negative Control: Can be used as a non-targeting control in experiments with actively targeted Cy5-labeled probes to assess the level of non-specific uptake.

Signaling Pathway: Macropinocytosis

Macropinocytosis is a complex signaling process that results in the formation of large endocytic vesicles called macropinosomes. This pathway is often initiated by growth factors, such as Epidermal Growth Factor (EGF), which activate receptor tyrosine kinases (RTKs) like the EGFR.[2][3][4] This activation triggers a signaling cascade involving PI3K and Rac1, leading to actin-driven membrane ruffling and the engulfment of extracellular fluid.[5][6]

References

- 1. Live Fluorescence, Inverse Imaging of Cell Ruffling, and Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EGFR-Pak Signaling Selectively Regulates Glutamine Deprivation-Induced Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Pathway Links Amino Acid Levels and Induction of Macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential signaling during macropinocytosis in response to M-CSF and PMA in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macropinocytosis, mTORC1 and cellular growth control - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methyl-N'-(hydroxy-PEG2)-Cy5 in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N'-(hydroxy-PEG2)-Cy5 is a fluorescent dye belonging to the cyanine (B1664457) family, specifically Cy5. It is characterized by its far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances its hydrophilicity, improving solubility in aqueous buffers and minimizing non-specific binding, making it a robust tool for confocal microscopy applications.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in confocal microscopy.

Photophysical Properties

The selection of a suitable fluorophore is a critical step in designing fluorescence microscopy experiments.[4] The photophysical properties of this compound are primarily determined by the Cy5 core. Below is a summary of its key spectroscopic characteristics, with data from a closely related and structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, used as a reference.

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 - 650 nm | [1][2][3][5] |

| Emission Maximum (λem) | 667 - 691 nm | [1][2][3][5] |

| Molar Extinction Coefficient (ε) | ~107,000 - 170,000 M⁻¹cm⁻¹ | [1][2][3] |

| Quantum Yield (Φ) | ~0.2 (for parent Cy5) | [1][2] |

| Recommended Laser Line | 633 nm or 647 nm | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1][5] |

Applications in Confocal Microscopy

The far-red emission of this compound makes it an ideal candidate for various confocal microscopy applications, including:

-

Immunofluorescence: The hydroxyl group on the PEG linker can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester, to allow for covalent labeling of primary amines on antibodies.[2] This enables the specific detection and localization of target proteins within cells and tissues.

-

PROTAC Research: This molecule is described as a PEG-based PROTAC linker.[6][7] PROTACs (Proteolysis Targeting Chimeras) are molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[6][7] A fluorescently labeled PROTAC allows for the visualization of its uptake, distribution, and co-localization with the target protein or components of the proteasome machinery.

-

Live-Cell Imaging: The enhanced hydrophilicity and biocompatibility imparted by the PEG linker make this dye suitable for imaging dynamic processes in living cells.[2][3]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells